molecular formula C17H21N9O B2429905 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane CAS No. 2380058-26-2

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane

Cat. No.: B2429905
CAS No.: 2380058-26-2
M. Wt: 367.417
InChI Key: CSTXNDUCZNOBGQ-UHFFFAOYSA-N
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Description

  • The cyclobutyl group is introduced via a substitution reaction.
  • Common reagents: cyclobutyl halides and bases like potassium carbonate.
  • Reaction conditions: room temperature or mild heating.
  • Formation of the Diazepane Ring:

    • The diazepane ring is formed through a condensation reaction with appropriate amines.
    • Common reagents: amines, carbonyl compounds, and acidic or basic catalysts.
    • Reaction conditions: reflux in solvents like toluene or ethanol.
  • Industrial Production Methods: Industrial production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes:

    • Using continuous flow reactors to improve reaction efficiency.
    • Employing automated systems for precise control of reaction conditions.
    • Implementing purification techniques like crystallization and chromatography to ensure high purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane typically involves multiple steps:

    • Formation of the Triazolo[4,3-b]pyridazine Core:

      • Starting with a suitable pyridazine derivative, the triazole ring is introduced through a cyclization reaction.
      • Common reagents: hydrazine derivatives, aldehydes, and catalysts like acetic acid.
      • Reaction conditions: reflux in ethanol or other suitable solvents.

    Chemical Reactions Analysis

    Types of Reactions: 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

      Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

      Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to mild heating.

      Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvents like ethanol or tetrahydrofuran, room temperature to reflux.

      Substitution: Halides, bases, acids; conditions: solvents like dichloromethane or acetonitrile, room temperature to mild heating.

    Major Products:

      Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

      Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

      Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

    Scientific Research Applications

    1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane has several scientific research applications:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

      Industry: Used in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism of action of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane involves:

      Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

      Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

    Comparison with Similar Compounds

    • 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane
    • This compound

    Comparison:

    • Uniqueness: The presence of the cyclobutyl group and the specific arrangement of the triazole and diazepane rings make this compound unique.
    • Differences: Similar compounds may have different substituents or ring structures, leading to variations in their biological activities and chemical properties.

    Properties

    IUPAC Name

    [4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1H-1,2,4-triazol-5-yl)methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H21N9O/c27-17(15-18-11-19-21-15)25-8-2-7-24(9-10-25)14-6-5-13-20-22-16(26(13)23-14)12-3-1-4-12/h5-6,11-12H,1-4,7-10H2,(H,18,19,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CSTXNDUCZNOBGQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C(=O)C5=NC=NN5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H21N9O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    367.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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